

Assessing the deuterium kinetic isotope effect in Nevirapine-d5 metabolism

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Compound of Interest

Compound Name: Nevirapine-d5

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Deuterium's Impact on Nevirapine Metabolism: A Comparative Analysis

A deep dive into the kinetic isotope effect of deuterated Nevirapine on its metabolic profile and potential for reduced toxicity.

This guide provides a comprehensive comparison of the metabolism of Nevirapine and its deuterated analog, **Nevirapine-d5**. By leveraging the deuterium kinetic isotope effect, researchers aim to modulate the drug's metabolic pathway, potentially reducing the formation of reactive metabolites associated with adverse effects. This analysis is supported by experimental data from in vitro studies, offering valuable insights for researchers, scientists, and professionals in drug development.

Executive Summary

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6.^[1] A key metabolic pathway involves the oxidation of the 12-methyl group, leading to the formation of 12-hydroxy-nevirapine. This metabolite is a precursor to a reactive quinone methide species, which has been implicated in the hepatotoxicity associated with Nevirapine.^[2]

Strategic deuteration of the 12-methyl group (as in 12-d3-Nevirapine) has been investigated as a mechanism to slow down this metabolic oxidation. The substitution of hydrogen with the

heavier isotope deuterium strengthens the C-D bond compared to the C-H bond, leading to a slower rate of bond cleavage by metabolic enzymes. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly alter the metabolic profile of a drug.[2]

Experimental data demonstrates that deuteration at the 12-position of Nevirapine leads to a substantial decrease in the formation of the 12-hydroxy metabolite and a corresponding reduction in drug-induced cell death in hepatocytes.[3] This suggests a promising strategy for improving the safety profile of Nevirapine.

Comparative Metabolic Data

The following tables summarize the key quantitative findings from in vitro studies comparing the metabolism of Nevirapine and its deuterated analog.

Table 1: In Vitro Metabolism of Nevirapine vs. 12-d3-Nevirapine in Human Liver Microsomes and Hepatocytes

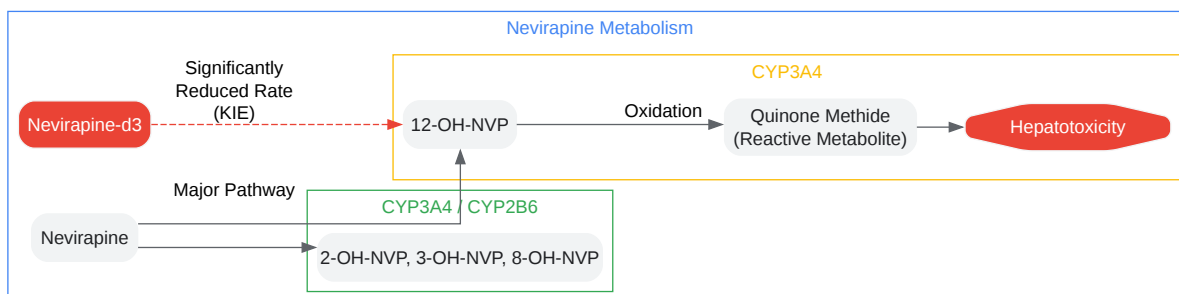
Parameter	Nevirapine	12-d3-Nevirapine	Fold Change (NVP/12-d3-NVP)	Reference
Kinetic Isotope Effect (DK) in Human Liver Microsomes	-	-	10.1	[3]
12-OH-NVP Formation in Human Hepatocytes (10 μ M, 24h)	(Data not explicitly quantified in provided text)	(Data not explicitly quantified in provided text)	10.6-fold decrease	
12-OH-NVP Formation in Mouse Hepatocytes (10 μ M, 24h)	(Data not explicitly quantified in provided text)	(Data not explicitly quantified in provided text)	4.6-fold decrease	
Hepatocyte Death (Mouse, 400 μ M)	(Data not explicitly quantified in provided text)	(Data not explicitly quantified in provided text)	30% reduction	

Table 2: HIV Reverse Transcriptase Inhibition

Compound	IC50 (μ M)	Reference
Nevirapine	0.540 \pm 0.055	
12-d3-Nevirapine	0.910 \pm 0.042	

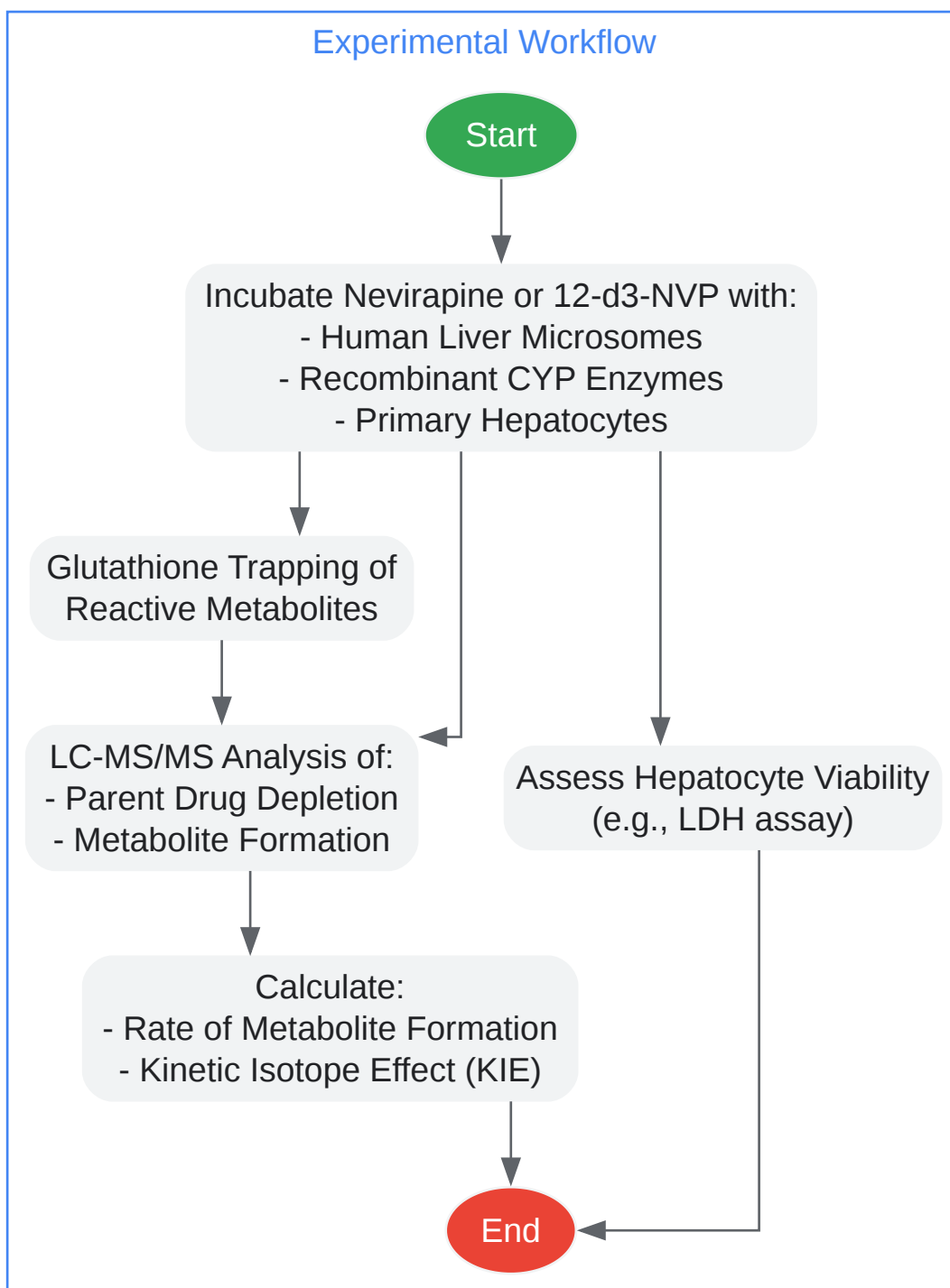
Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of Nevirapine and the experimental workflow used to assess the kinetic isotope effect.



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Figure 1. Metabolic pathway of Nevirapine and the effect of deuteration.



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Figure 2. Workflow for assessing the deuterium kinetic isotope effect.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

In Vitro Metabolism in Human Liver Microsomes

- Objective: To determine the kinetic isotope effect on the formation of 12-hydroxy-nevirapine.
- Materials: Pooled human liver microsomes (HLMs), Nevirapine, 12-d3-Nevirapine, NADPH regenerating system (e.g., G6P, G6PDH, NADP+), potassium phosphate buffer (pH 7.4).
- Procedure:
 - Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL), Nevirapine or 12-d3-Nevirapine at various concentrations in potassium phosphate buffer.
 - Pre-incubate the mixtures at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate at 37°C with gentle shaking.
 - At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
 - Centrifuge the samples to precipitate proteins.
 - Analyze the supernatant for the formation of 12-hydroxy-nevirapine using a validated LC-MS/MS method.
 - Determine the kinetic parameters (V_{max} and K_m) by fitting the data to the Michaelis-Menten equation.
 - Calculate the kinetic isotope effect (DK) as the ratio of V_{max}/K_m for Nevirapine to that of 12-d3-Nevirapine.

Hepatocyte Viability Assay

- Objective: To assess the cytoprotective effect of deuteration against Nevirapine-induced cell death.

- Materials: Primary hepatocytes (human or mouse), cell culture medium, Nevirapine, 12-d3-Nevirapine, lactate dehydrogenase (LDH) cytotoxicity assay kit.
- Procedure:
 - Seed primary hepatocytes in collagen-coated plates and allow them to attach.
 - Treat the cells with various concentrations of Nevirapine or 12-d3-Nevirapine (e.g., 400 μ M).
 - Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
 - Incubate the cells for a specified period (e.g., 24 or 48 hours).
 - At the end of the incubation, collect the cell culture supernatant.
 - Measure the amount of LDH released into the supernatant using a commercially available kit, following the manufacturer's instructions.
 - Calculate the percentage of cytotoxicity relative to the positive control.

Glutathione Trapping of Reactive Metabolites

- Objective: To detect and compare the formation of reactive electrophilic metabolites.
- Materials: Recombinant CYP3A4 or CYP2B6 enzymes, Nevirapine, 12-d3-Nevirapine, reduced glutathione (GSH), NADPH regenerating system, potassium phosphate buffer (pH 7.4).
- Procedure:
 - Prepare incubation mixtures containing the recombinant CYP enzyme (e.g., 100 pmol/mL), the test compound (50 or 100 μ M), and GSH (e.g., 1 mM) in potassium phosphate buffer.
 - Initiate the reaction by adding the NADPH regenerating system.
 - Incubate at 37°C for a specified time (e.g., 60 minutes).
 - Terminate the reaction with a cold organic solvent.

- Analyze the samples by LC-MS/MS to detect and identify glutathione conjugates of the reactive metabolites.

Conclusion

The strategic deuteration of Nevirapine at the 12-methyl position demonstrates a significant kinetic isotope effect, leading to a marked reduction in the formation of the 12-hydroxy metabolite. This metabolic shift is associated with a decrease in hepatocyte toxicity in vitro. While the inhibitory potency against HIV reverse transcriptase is slightly reduced for the deuterated analog, the potential for an improved safety profile warrants further investigation. This approach highlights the utility of the deuterium kinetic isotope effect as a tool in drug design to mitigate metabolism-related toxicities.

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